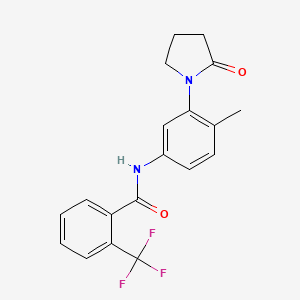

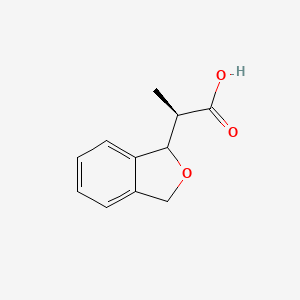

![molecular formula C23H16N4O3 B2963113 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034500-60-0](/img/structure/B2963113.png)

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been observed in various studies. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic data. For example, the spectroscopic data of a representative compound were given as follows: 1H NMR (400 MHz, CDCl3): δ 8.82 (s, 1H, NH), 7.49 (d, 3H, J =7.2 Hz, Ph-H), 7.43 (dd, 3H, J =15.7, 7.6 Hz, Ar-H), 7.09 (s, 1H, Pyrazole-H), 6.90 (d, 1H, J =7.3 Hz, Ph-H), 6.79 (d, 1H, J =8.1 Hz, Ph-H), 6.77 (d, 1H, J =3.5 Hz, Furan -H), 6.67 (d, 1H, J =8.0 Hz, Ph-H), 6.51 (d, 1H, J =1.7 Hz, Furan-H), 4.73 (s, 2H, -OCH2-), 3.04 (s, 2H, CH2), 1.43 (s, 6H, 2× CH3). 13C NMR (101 MHz, CDCl3): δ 165.77, 148.34, 147.67, 144.48, 142.22, 141.68, 137.51, 135.56, 129.80, 129.47, 128.38, 124.57, 120.73, 119.90, 114.59, 111.31, 106.75, 95.44, 88.16, 69.20, 43.07, 28.18 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using DFT calculations. Several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .科学的研究の応用

Synthesis and Chemical Reactions

The compound's relevance is closely tied to its role in the synthesis of pyrazole and pyridazinone derivatives, showcasing its utility in creating heterocyclic compounds with potential biological activities. For instance, reactions with cyclischen Oxalylverbindungen have been studied to produce pyrazole carboxylic acids and pyridazinones, highlighting the versatility of such compounds in synthesizing diverse heterocyclic structures (Akcamur et al., 1986). Furthermore, the synthesis of pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds (Ilhan, Sarıpınar, & Akçamur, 2005) demonstrates the compound's potential in contributing to the development of new chemical entities with varied biological properties.

Potential Biological Activities

Compounds synthesized using methods related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide have been explored for their biological and pharmacological properties. For example, heterocyclic compounds based on similar methodologies showed anti-avian influenza virus (H5N1) activity, underscoring the potential of these compounds in antiviral research (Flefel et al., 2012). Additionally, new series of pyrazole and imidazole derivatives synthesized through related chemical pathways exhibited antimicrobial activity, further indicating the compound's importance in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Material Science Applications

The chemical structure and synthesis pathways associated with this compound also hold promise in material science, particularly in the development of organic light-emitting diodes (OLEDs). Compounds with similar structural features have been designed to optimize the performance of red phosphorescent OLEDs, showcasing the compound's potential application in advanced electronic materials (Liu et al., 2016).

作用機序

Target of Action

Similar compounds have been found to interact with various biological targets, influencing a range of cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels .

特性

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3/c28-23(26-13-20-21(25-10-9-24-20)17-8-11-29-14-17)16-6-7-19-18(12-16)22(30-27-19)15-4-2-1-3-5-15/h1-12,14H,13H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKYCPJNKVGRIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=NC=CN=C4C5=COC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

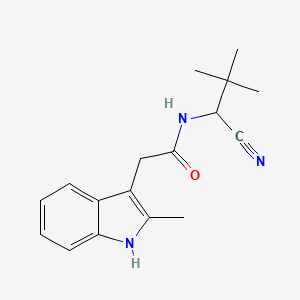

![N-Ethyl-N-[2-[3-hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2963031.png)

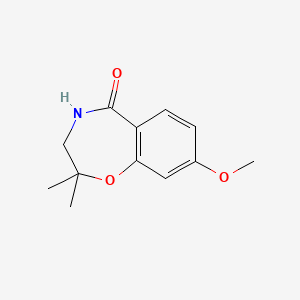

![1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene](/img/structure/B2963032.png)

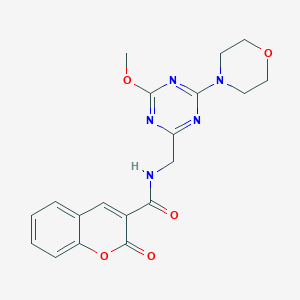

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2963034.png)

![2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2963038.png)

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2963041.png)